PARPi-FL

Descripción

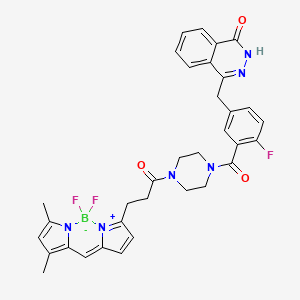

Boron-dipyrromethene-modified Olaparib Fluorescent Imaging Agent is a poly (ADP-ribose) polymerase type 1 (PARP1) fluorescence imaging agent based on the PARP1 inhibitor olaparib, in which the cyclopropane group of olaparib is replaced by the green fluorescent dye boron-dipyrromethene (BODIPY) fluorophore (FL), with potential fluorescent imaging activity. Upon administration of the fluorescent PARP1 inhibitor PARPi-FL, the olaparib binding moiety specifically targets and binds to PARP1, which is often overexpressed on cancer cells. Upon fluorescent imaging, the PARP1-expressing cancer cells can be visualized. PARP1, the nuclear enzyme that catalyzes post-translational ADP-ribosylation of nuclear proteins, is activated by single-strand (SS) DNA breaks and overexpressed in certain tumor cells; it plays a key role in DNA repair, tumor cell resistance and survival.

Propiedades

IUPAC Name |

4-[[3-[4-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoyl]piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32BF3N6O3/c1-21-17-22(2)43-31(21)20-25-9-8-24(44(25)35(43,37)38)10-12-32(45)41-13-15-42(16-14-41)34(47)28-18-23(7-11-29(28)36)19-30-26-5-3-4-6-27(26)33(46)40-39-30/h3-9,11,17-18,20H,10,12-16,19H2,1-2H3,(H,40,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUTVNUEFKPBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32BF3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380359-84-1 | |

| Record name | Olaparib-bodipy FL | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380359841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olaparib-bodipy FL | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OLAPARIB-BODIPY FL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMX54372EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PARPi-FL in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anti-cancer therapeutics, particularly for tumors with deficiencies in DNA repair pathways.[1] PARPi-FL is a fluorescently labeled small molecule inhibitor of PARP1, derived from the clinically approved PARP inhibitor olaparib.[2][3] This guide provides a detailed technical overview of the mechanism of action of this compound in cancer cells, its application in research and clinical settings, and the experimental methodologies used to study its function.

Core Mechanism of Action: Targeting PARP1 in the DNA Damage Response

The primary mechanism of action of this compound revolves around its specific binding to Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR).[4][5] PARP1 plays a critical role in detecting and signaling single-strand DNA breaks (SSBs), a common form of DNA damage.[6]

In cancer cells, several factors contribute to an elevated reliance on PARP1-mediated DNA repair, including increased proliferation, higher mutational burden, and genomic instability.[4] This often leads to the overexpression of PARP1 in various tumor types compared to normal tissues, making it an attractive target for cancer-specific imaging and therapy.[4][5][7][8]

This compound, being a structural analog of olaparib, competitively binds to the NAD+ binding site of PARP1.[6] This binding has two major consequences:

-

Catalytic Inhibition: this compound prevents PARP1 from synthesizing poly(ADP-ribose) (PAR) chains, a crucial step in recruiting other DNA repair factors to the site of damage.[6]

-

PARP Trapping: The binding of this compound "traps" PARP1 on the DNA at the site of the break. This trapped PARP1-DNA complex is a significant cytotoxic lesion, as it can stall and collapse replication forks during DNA replication, leading to the formation of double-strand breaks (DSBs).[6][9]

In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and apoptotic cell death.[1]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway of this compound's mechanism of action, leading to cancer cell death, particularly in HR-deficient cells.

Caption: Signaling pathway of this compound in cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and activity of this compound.

Table 1: Biophysical and Pharmacokinetic Properties

| Parameter | Value | Reference |

| Molecular Weight | 640 g/mol | [10] |

| Excitation Maximum | 503 nm | [10] |

| Emission Maximum | 512 nm | [10] |

| Half-maximal Inhibitory Concentration (IC50) | 12.2 nM | [10] |

| Parent Compound (Olaparib) IC50 | 5.0 nM | [10] |

Table 2: In Vitro Cytotoxicity

| Cell Line | Compound | IC50 Value (µM) | Reference |

| U87 Glioblastoma | This compound | 27.7 ± 1.3 | [2] |

| Olaparib | 23.8 ± 1.3 | [2] | |

| U251 Glioblastoma | This compound | 8.0 ± 1.2 | [2] |

| Olaparib | 5.5 ± 1.2 | [2] |

Table 3: In Vivo Tumor-to-Background Ratios

| Cancer Model | Imaging Method | Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Brain Ratio | Reference |

| Glioblastoma Xenografts | Ex vivo fluorescence | 1 hour | > 10 | > 10 | [10] |

| Oral Squamous Cell Carcinoma | In vivo fluorescence | 90 minutes | > 3 | - | [10] |

Table 4: Clinical Study Data (Oral Cancer Detection)

| This compound Concentration | Mean Tumor-to-Mucosa Ratio (TMR) Post-Wash | Reference |

| 100 nM | 2.1 | [4] |

| 250 nM | 2.1 | [4] |

| 500 nM | 2.8 | [4] |

| 1000 nM | 3.3 | [4] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

In Vitro this compound Uptake and Target Engagement Assay

This protocol is used to quantify the uptake of this compound and assess the target engagement of other PARP inhibitors.

Caption: Workflow for in vitro this compound assays.

Methodology:

-

Cell Culture: Cancer cell lines of interest are cultured in appropriate media and seeded in multi-well plates or on coverslips for microscopy.

-

Pre-treatment (for Target Engagement): For assessing the target engagement of a therapeutic PARP inhibitor, cells are pre-incubated with the unlabeled inhibitor at various concentrations for a specified duration (e.g., 30 minutes).[11]

-

This compound Incubation: The cells are then incubated with a solution of this compound (e.g., 0.2 µM) for a short period (e.g., 15 minutes) to allow for cellular uptake and binding to PARP1.[12]

-

Washing: Unbound this compound is removed by washing the cells with fresh, drug-free medium.[12]

-

Analysis:

-

Confocal Microscopy: Live or fixed cells are imaged using a confocal microscope to visualize the subcellular localization of this compound, which is expected to be nuclear.[13]

-

Flow Cytometry: Cells are trypsinized and resuspended for analysis on a flow cytometer to quantify the mean fluorescence intensity per cell, providing a quantitative measure of this compound uptake.[13][14]

-

In Vivo Imaging of this compound in Xenograft Models

This protocol describes the use of this compound for in vivo imaging of tumors in animal models.

Caption: Workflow for in vivo this compound imaging.

Methodology:

-

Animal Models: Subcutaneous or orthotopic tumor xenografts are established in immunocompromised mice using human cancer cell lines.[2]

-

This compound Administration: this compound is administered to the tumor-bearing mice, typically via intravenous injection.[2] For specificity studies, a cohort of mice can be pre-injected with an excess of an unlabeled PARP inhibitor like olaparib to block the binding sites.[2]

-

In Vivo Imaging: At various time points post-injection, the mice are anesthetized and imaged using a suitable in vivo fluorescence imaging system.

-

Ex Vivo Analysis: After the final imaging time point, the mice are euthanized, and the tumors and major organs are excised for ex vivo fluorescence imaging to confirm the in vivo findings and quantify the biodistribution of this compound.[2]

-

Histological Correlation: The excised tissues are then processed for histological analysis, such as immunohistochemistry (IHC) for PARP1 expression, to correlate the fluorescence signal with the presence of the target protein.[4]

Conclusion

This compound serves as a powerful tool for investigating the role of PARP1 in cancer biology and for the development of PARP-targeted therapies. Its mechanism of action, centered on the specific binding and trapping of PARP1 on DNA, not only enables the visualization of PARP1-overexpressing tumors but also provides a means to assess the target engagement of therapeutic PARP inhibitors. The experimental protocols detailed in this guide provide a framework for utilizing this compound in both in vitro and in vivo research settings. As our understanding of the DNA damage response in cancer continues to evolve, fluorescent probes like this compound will remain invaluable for elucidating key molecular mechanisms and guiding the development of more effective cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. Target engagement imaging of PARP inhibitors in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Direct Imaging of Drug Distribution and Target Engagement of the PARP Inhibitor Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optical Imaging of PARP1 in Response to Radiation in Oral Squamous Cell Carcinoma | PLOS One [journals.plos.org]

The Core Principle of PARPi-FL: A Technical Guide to a High-Affinity PARP1 Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational principles of PARPi-FL, a fluorescently labeled small molecule inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP1). This compound has emerged as a powerful tool for the detection and imaging of cancer, leveraging the frequent overexpression of PARP1 in various tumor types. This document provides a comprehensive overview of its mechanism of action, binding characteristics, and experimental applications, supported by quantitative data, detailed protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Underlying Principle: Targeting PARP1 with a Fluorescent Analog of Olaparib

This compound is a synthetic molecular probe derived from olaparib, a potent PARP inhibitor approved for clinical use. The core of this compound's design involves the covalent conjugation of a BODIPY-FL fluorophore to the olaparib scaffold.[1][2] This modification endows the molecule with fluorescent properties, enabling its visualization and quantification, while largely preserving the high binding affinity and specificity of the parent drug for PARP1.[1]

The fundamental principle behind this compound as a PARP1 probe lies in its ability to selectively bind to and accumulate within the nuclei of cells expressing high levels of PARP1.[1][3][4] PARP1 is a key enzyme in the DNA damage response (DDR) pathway, where it is recruited to sites of single-strand DNA breaks.[3] In many cancers, elevated levels of genomic instability and proliferation lead to an upregulation of PARP1 expression, making it a compelling biomarker for tumor identification.[3][4] this compound, being cell-permeable, readily enters cells and binds reversibly to the catalytic domain of PARP1, leading to a concentrated fluorescent signal in the nucleus that directly correlates with PARP1 expression levels.[3] This targeted accumulation provides a high-contrast signal that can distinguish cancerous tissue from surrounding healthy tissue with low PARP1 expression.[1][3][5]

The mechanism of this compound binding is competitive and specific. The specificity has been demonstrated in blocking experiments where pre-treatment with an excess of unlabeled olaparib significantly reduces the uptake of this compound, confirming that both molecules compete for the same binding site on PARP1.[1] This reversible, non-covalent interaction is crucial as it allows for rapid clearance of the unbound probe from non-target tissues, further enhancing the signal-to-background ratio for imaging applications.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its binding affinity, in vitro cytotoxicity, and in vivo imaging performance.

| Parameter | Value | Cell Lines/Model | Reference |

| Binding Affinity (IC₅₀) | 12.2 nM | - | [1][2] |

| 23.8 µM (7 days) | U87 (Glioblastoma) | [6] | |

| 5.5 µM (7 days) | U251 (Glioblastoma) | [6] | |

| Parent Drug (Olaparib) IC₅₀ | 5 nM | - | [1][2] |

| Fluorescence Properties | Ex/Em: 503/512 nm | BODIPY-FL | [2] |

Table 1: Biophysical and In Vitro Properties of this compound. This table highlights the binding affinity of this compound in comparison to its parent compound, olaparib, as well as its cytotoxic effects on glioblastoma cell lines and its fluorescence characteristics.

| Application | Concentration/Dose | Model System | Key Findings | Reference |

| Topical (Oral Cancer) | 100 - 1000 nM | Human Patients (Phase I) | Tumor-to-Margin Ratio > 3 at 1000 nM. | [4] |

| Intravenous (Glioblastoma) | 2.5 mg/kg | Mouse Xenograft | Significant retention in tumor vs. healthy brain and muscle. | [6] |

| Intravenous (Oral Cancer) | 75 nmol | Mouse Xenograft | High-contrast imaging correlating with PARP1 expression. | [6] |

| Topical (BCC) | 10 µM (30 min) | Ex vivo Human Skin, Porcine Model | Successful permeation and nuclear staining in the epidermal basal cell layer. | [7] |

Table 2: In Vivo and Ex Vivo Applications of this compound. This table provides a summary of the concentrations and doses of this compound used in various preclinical and clinical imaging studies, along with the key outcomes.

Experimental Protocols

This section details the methodologies for key experiments involving this compound, providing a foundation for researchers to replicate and build upon these studies.

In Vitro Staining of Cells and Tissue Sections

Objective: To visualize and quantify PARP1 expression in cultured cells or tissue sections using this compound.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium or appropriate buffer for tissue sections

-

Hoechst 33342 or DAPI for nuclear counterstaining (optional)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Protocol for Cultured Cells:

-

Grow cells on glass coverslips in a petri dish to the desired confluency.

-

Prepare a working solution of this compound in cell culture medium at the desired concentration (e.g., 100 nM).

-

Remove the culture medium from the cells and wash once with PBS.

-

Incubate the cells with the this compound working solution for a specified time (e.g., 5-15 minutes) at 37°C.

-

Wash the cells three times with PBS to remove unbound probe.

-

(Optional) Counterstain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.

-

Mount the coverslip on a microscope slide with a drop of mounting medium.

-

Image the cells using a fluorescence microscope.

Protocol for Frozen Tissue Sections:

-

Obtain fresh or frozen tissue and prepare thin sections (e.g., 5-10 µm) using a cryostat.

-

Mount the sections on microscope slides.

-

Prepare a staining solution of this compound in a suitable buffer (e.g., 30% polyethylene glycol in PBS) at a concentration of 100 nM.[7]

-

Apply the this compound solution to the tissue section and incubate for 5 minutes.[7]

-

Wash the section with the buffer for 10 minutes to remove unbound probe.[3]

-

(Optional) Apply a nuclear counterstain.

-

Coverslip the slide and image using a fluorescence or confocal microscope.[3]

In Vivo Imaging in Animal Models

Objective: To non-invasively detect and monitor PARP1-expressing tumors in live animal models.

Materials:

-

This compound formulated for in vivo injection (e.g., in a vehicle of DMAC:Kolliphor, DMSO, and PBS).[5]

-

Tumor-bearing animal model (e.g., subcutaneous or orthotopic xenografts).

-

In vivo fluorescence imaging system (e.g., IVIS).

-

Anesthesia (e.g., isoflurane).

Protocol:

-

Anesthetize the tumor-bearing animal.

-

Acquire a baseline fluorescence image before injection of the probe.

-

Administer this compound via intravenous injection at a specified dose (e.g., 75 nmol).[3]

-

Acquire fluorescence images at various time points post-injection (e.g., 5 minutes to 24 hours) to assess probe distribution, tumor uptake, and clearance.[5]

-

Quantify the fluorescence intensity in the tumor and surrounding tissues to determine tumor-to-background ratios.

-

At the end of the imaging session, euthanize the animal and excise the tumor and other organs for ex vivo imaging and histological correlation.[5]

Topical Application for In Vivo Imaging

Objective: To detect superficial tumors, such as oral or skin cancers, through topical administration of this compound.

Materials:

-

This compound solution at the desired concentration (e.g., 100-1000 nM for oral application, 10 µM for skin).[4][7]

-

A delivery vehicle or method (e.g., mouthwash solution, saturated gauze).[4][7]

-

A clearing solution (e.g., 30% PEG 300 in water) for oral applications.[4]

-

A clinical or preclinical fluorescence imaging device (e.g., endomicroscope, handheld confocal microscope).[3]

Protocol for Oral Cancer Detection (as a mouthwash):

-

The patient gargles with a this compound solution (e.g., 15 mL of 1000 nM solution) for 60 seconds.[4]

-

The patient then gargles with a clearing solution for 60 seconds to remove unbound probe.[4]

-

The oral cavity is imaged using a fluorescence imaging system before and after the application of this compound and after the clearing step.[4]

-

Fluorescence signals from the lesion and surrounding healthy mucosa are measured and compared.[4]

Protocol for Skin Application:

-

A gauze saturated with this compound solution (e.g., 10 µM) is applied to the skin area of interest.[7]

-

The gauze is left in place for a specified duration (e.g., 30 minutes) to allow for probe penetration.[7]

-

The gauze is removed, and the area is gently cleaned.

-

The skin is then imaged using a handheld confocal fluorescence microscope to visualize nuclear staining in the epidermis and dermis.[7]

Visualizing the Principles: Diagrams and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts and experimental workflows described in this guide.

Caption: Mechanism of this compound action in a cancer cell.

Caption: General experimental workflows for this compound studies.

Caption: Logical relationship of this compound's principle for cancer detection.

References

- 1. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

Illuminating the Target: A Technical Guide to the Discovery and Development of Fluorescent PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of fluorescent Poly(ADP-ribose) polymerase (PARP) inhibitors. These innovative molecular tools are pivotal for advancing our understanding of PARP biology, accelerating drug discovery, and enabling novel imaging-based diagnostics. This document details the core principles, methodologies, and key data in the field, offering a practical resource for professionals engaged in oncology research and drug development.

Introduction: The Rise of Fluorescent PARP Probes

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the cellular DNA damage response.[1][2] PARP inhibitors have emerged as a significant class of anti-cancer therapeutics, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[3][4][5] The development of fluorescently labeled PARP inhibitors has revolutionized the study of these enzymes and their inhibitors. These probes allow for direct visualization of drug distribution, target engagement, and pharmacodynamic effects at a subcellular level, providing invaluable insights that are not achievable with traditional biochemical assays alone.[6] This guide will explore the key aspects of the design, synthesis, and application of these powerful research tools.

Core Principles of Fluorescent PARP Inhibitor Design

The design of an effective fluorescent PARP inhibitor hinges on a delicate balance between maintaining high binding affinity and specificity to the target enzyme, while incorporating a fluorophore that provides a robust and detectable signal. The core strategy involves chemically linking a fluorescent dye to a known PARP inhibitor scaffold.

A prominent example is PARPi-FL , a fluorescent probe derived from the clinically approved PARP inhibitor Olaparib.[7] In the synthesis of this compound, the cyclopropane group of Olaparib was replaced with the green fluorescent dye BODIPY-FL.[7] This modification was carefully chosen to minimize the impact on the molecule's binding affinity for PARP1.[7]

Another approach is to leverage the intrinsic fluorescence of certain PARP inhibitors. Rucaparib , for instance, possesses inherent fluorescence due to its indole chromophore motif, allowing for direct imaging without the need for an external fluorophore.[6] This eliminates the potential for altered pharmacokinetics and binding properties that can arise from the addition of a fluorescent tag.[6]

Quantitative Data of Key Fluorescent PARP Inhibitors

The following tables summarize the key quantitative data for several well-characterized fluorescent PARP inhibitors, providing a comparative overview of their biochemical and photophysical properties.

| Inhibitor | Parent Compound | Fluorophore | Molecular Weight ( g/mol ) | IC50 (nM) | Binding Affinity (Ki/Kd) | Excitation Max (nm) | Emission Max (nm) | Reference(s) |

| This compound | Olaparib | BODIPY-FL | 640 | 12.2 nM | - | 503 | 512 | [1][7] |

| Olaparib | - | - | 435 | 5 nM | - | - | - | [7] |

| Rucaparib | - | Intrinsic | 323 | - | 1.4 nM (Ki) | 355 | 480 | [6] |

| AZD2281-Texas Red | Olaparib | Texas Red | - | 15.4 nM | - | 596 | 615 | [1] |

| Olaparib-spacer-SiR-COOH | Olaparib | SiR-COOH | 978 | 112 nM | - | - | - | [1] |

| I2-PARPi | - | - | - | in nM range | - | - | - | [8] |

| Inhibitor | logPCHI | Blood Half-life (t1/2) | Plasma Protein Binding (%) | Reference(s) |

| This compound | 2.9 | 24.5 min (weighted) | 99.2 ± 0.1 | [7] |

| Olaparib | 0.8 | - | 64.6 ± 5.0 | [7] |

Signaling Pathways and Experimental Workflows

PARP Signaling in DNA Single-Strand Break Repair

PARP enzymes, particularly PARP1, are key players in the base excision repair (BER) pathway, a major mechanism for repairing DNA single-strand breaks (SSBs).[9] Upon detection of a DNA nick, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[9][10] This PARylation acts as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the break.[10] PARP inhibitors block this catalytic activity, leading to the accumulation of SSBs.[3][4] In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these unresolved SSBs are converted to toxic double-strand breaks (DSBs) during DNA replication, leading to cell death through a mechanism known as synthetic lethality.[3][9]

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 6. Direct Imaging of Drug Distribution and Target Engagement of the PARP Inhibitor Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

An In-depth Technical Guide to the Binding Affinity and Specificity of PARPi-FL for PARP1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of PARPi-FL, a fluorescently labeled PARP inhibitor, for its primary target, Poly(ADP-ribose) polymerase 1 (PARP1). This document details the quantitative binding affinity, specificity, and the experimental protocols used to determine these properties, offering valuable insights for researchers in oncology, DNA repair, and drug discovery.

Introduction to this compound and PARP1

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand breaks. Its over-expression in various cancers has made it a prime target for therapeutic intervention. PARP inhibitors (PARPi) have emerged as a successful class of anticancer drugs, exploiting the concept of synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

This compound is a fluorescently labeled analog of the clinically approved PARP inhibitor olaparib.[1] The conjugation of a BODIPY-FL fluorophore to the olaparib scaffold allows for the direct visualization and quantification of PARP1 engagement in vitro and in vivo.[1] This makes this compound an invaluable tool for studying PARP1 biology, assessing target engagement of unlabeled PARP inhibitors, and for potential applications in fluorescence-guided surgery and diagnostics.[2][3]

Binding Affinity of this compound for PARP1

The binding affinity of this compound for PARP1 is a critical parameter that dictates its utility as a specific probe. The affinity is comparable to its parent compound, olaparib, indicating that the fluorescent label does not significantly hinder its interaction with the target enzyme.[1]

| Compound | IC50 (nM) | Target | Notes |

| This compound | 12.2 | PARP1 | Fluorescently labeled olaparib analog.[1] |

| Olaparib | 5 | PARP1 | Parent compound of this compound.[1] |

| Rucaparib | 1.4 (Ki) | PARP1 | Another clinically approved PARP inhibitor with intrinsic fluorescence.[4] |

Table 1: Comparative Binding Affinities of PARP Inhibitors

The similar low nanomolar IC50 value of this compound to olaparib underscores its high affinity for PARP1, making it a potent and effective tool for labeling and tracking the enzyme.

Specificity of this compound for PARP1

The utility of this compound as a research and diagnostic tool is fundamentally dependent on its specificity for PARP1. Studies have consistently demonstrated the high selectivity of this compound for its intended target.

Key evidence for this compound specificity includes:

-

Competitive Binding: The binding of this compound to PARP1 can be effectively blocked by an excess of unlabeled olaparib. This competition for the same binding site confirms that this compound interacts with PARP1 in a manner analogous to its parent drug.[1]

-

Nuclear Localization: High-resolution fluorescence microscopy reveals that this compound accumulates specifically in the cell nucleus, which is consistent with the primary localization of PARP1.[1]

-

Correlation with PARP1 Expression: The intensity of the this compound signal correlates with the expression levels of PARP1 in cells and tissues, further validating that the fluorescent signal is a direct measure of PARP1 presence.[2]

While PARP1 is the primary target, it is important to acknowledge the structural similarity of the NAD+-binding domain among different PARP family members. Some PARP inhibitors exhibit activity against other PARPs, such as PARP2.[5] However, the extensive validation of this compound through blocking experiments and correlation with PARP1 expression strongly supports its use as a specific probe for PARP1.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding affinity and specificity of this compound for PARP1.

Fluorescence Polarization (FP) Assay for Competitive Binding

Fluorescence polarization is a powerful technique to study molecular interactions in solution. It measures the change in the polarization of emitted light from a fluorescent molecule upon binding to a larger partner. This assay can be used in a competitive format to determine the binding affinity of unlabeled inhibitors.

Principle: A fluorescently labeled ligand (this compound) binds to its target protein (PARP1), resulting in a high fluorescence polarization value due to the slower tumbling of the larger complex. An unlabeled competitor molecule that binds to the same site on PARP1 will displace this compound, leading to a decrease in the polarization signal as the free, rapidly tumbling this compound population increases.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human PARP1 protein in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the unlabeled competitor PARP inhibitor in DMSO.

-

-

Assay Setup (384-well plate format):

-

Add 10 µL of 4x concentrated PARP1 protein to each well.

-

Add 10 µL of 4x concentrated unlabeled competitor at various concentrations (or DMSO for control wells).

-

Incubate for 15 minutes at room temperature.

-

Add 20 µL of 2x concentrated this compound to all wells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure fluorescence polarization using a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 520 nm) filters for the BODIPY-FL fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the competitor.

-

Flow Cytometry for Cellular Target Engagement

Flow cytometry can be utilized to quantify the uptake and binding of this compound in living cells and to assess the ability of other PARP inhibitors to compete for target engagement.

Principle: Cells are incubated with this compound, and the resulting intracellular fluorescence is measured by a flow cytometer. To assess competitive binding, cells are pre-incubated with an unlabeled PARP inhibitor before the addition of this compound. A reduction in the this compound signal indicates that the unlabeled inhibitor is occupying the PARP1 binding sites.

Protocol:

-

Cell Culture:

-

Culture cells of interest (e.g., a cancer cell line with known PARP1 expression) to 70-80% confluency.

-

-

Competitive Binding Assay:

-

Harvest and resuspend cells in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the unlabeled PARP inhibitor at various concentrations and incubate for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control (DMSO).

-

Add a fixed concentration of this compound (e.g., 100 nM) to all tubes and incubate for another 15-30 minutes at 37°C, protected from light.

-

-

Cell Staining and Acquisition:

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 500 µL of PBS containing a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.

-

Acquire data on a flow cytometer, measuring the fluorescence of this compound in the appropriate channel (e.g., FITC channel for BODIPY-FL).

-

-

Data Analysis:

-

Gate on the live cell population.

-

Determine the geometric mean fluorescence intensity (gMFI) of the this compound signal for each condition.

-

Plot the gMFI against the logarithm of the unlabeled inhibitor concentration to determine the IC50 for cellular target engagement.[6]

-

Immunofluorescence for PARP1 and this compound Co-localization

Immunofluorescence microscopy allows for the visualization of the subcellular localization of PARP1 and its co-localization with this compound, providing strong evidence for specific binding.

Principle: Cells are first incubated with this compound, then fixed and permeabilized. A primary antibody specific for PARP1 is used to label the protein, followed by a secondary antibody conjugated to a different fluorophore. Confocal microscopy is then used to visualize the spatial distribution of both fluorescent signals.

Protocol:

-

Cell Culture and this compound Staining:

-

Grow cells on glass coverslips.

-

Incubate the cells with this compound (e.g., 100 nM) for 15-30 minutes at 37°C.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

-

Incubate with a primary antibody against PARP1 (e.g., rabbit anti-PARP1) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 647 anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash three times with PBST.

-

Counterstain the nuclei with a DNA dye such as DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the slides using a confocal microscope with appropriate laser lines and emission filters for this compound, the secondary antibody fluorophore, and DAPI.

-

-

Image Analysis:

-

Analyze the images for co-localization of the this compound and PARP1 signals within the nucleus. Pearson's correlation coefficient can be calculated to quantify the degree of co-localization.

-

Visualizations

PARP1 Signaling Pathway in DNA Damage Repair

Caption: PARP1 signaling pathway in DNA damage repair.

Experimental Workflow for Fluorescence Polarization Competitive Binding Assay

Caption: Workflow for FP competitive binding assay.

Logical Relationship of this compound Specificity Confirmation

Caption: Logic for confirming this compound specificity.

Conclusion

This compound is a high-affinity and highly specific fluorescent probe for PARP1. Its binding characteristics, which closely mirror those of its parent compound olaparib, make it an indispensable tool for researchers studying the intricacies of DNA repair, developing novel PARP inhibitors, and exploring new diagnostic and therapeutic strategies. The detailed experimental protocols provided in this guide offer a robust framework for the accurate assessment of this compound binding and its application in various research settings.

References

- 1. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Imaging of Drug Distribution and Target Engagement of the PARP Inhibitor Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Cellular Uptake and Subcellular Localization of PARPi-FL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of PARPi-FL, a fluorescently labeled PARP1 inhibitor. The information presented herein is intended to assist researchers and professionals in the fields of oncology, drug development, and molecular imaging in understanding and applying this valuable research tool.

Introduction

This compound is a fluorescent analog of the potent PARP (Poly ADP-ribose polymerase) inhibitor, olaparib.[1] Its intrinsic fluorescence allows for the direct visualization and quantification of PARP1 expression and engagement in vitro and in vivo.[2] Understanding the dynamics of its cellular uptake and where it localizes within the cell is crucial for its application in preclinical research and potential clinical translation for intraoperative imaging and diagnostics.[3][4] This guide synthesizes key quantitative data and experimental methodologies from published studies to provide a detailed understanding of this compound's behavior at the cellular level.

Cellular Uptake of this compound

The uptake of this compound into cancer cells is a critical determinant of its efficacy as an imaging agent. Studies have demonstrated that this compound is cell-permeable and rapidly accumulates in tumor tissues.[1] The uptake is directly correlated with the expression levels of its target, PARP1.[1]

Quantitative Analysis of this compound Uptake

The following tables summarize quantitative data on the cellular uptake of this compound from various studies.

Table 1: In Vitro Cytotoxicity of this compound and Olaparib

| Cell Line | Compound | IC50 (µM) | Assay | Reference |

| U87 Glioblastoma | This compound | 27.7 ± 1.3 | MTT Assay (7 days) | [3] |

| Olaparib | 23.8 ± 1.3 | MTT Assay (7 days) | [3] | |

| U251 Glioblastoma | This compound | 8.0 ± 1.2 | MTT Assay (7 days) | [3] |

| Olaparib | 5.5 ± 1.2 | MTT Assay (7 days) | [3] |

Table 2: In Vivo Tumor-to-Tissue Ratios of this compound Fluorescence

| Tumor Model | Administration | Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Brain Ratio | Reference |

| U87 Glioblastoma Xenograft | Intravenous | 1 hour | >10 | >10 | [2] |

| U251 Glioblastoma Xenograft | Intravenous | 1 hour | >10 | >10 | [2] |

| Esophageal Adenocarcinoma Xenografts (OE19) | Intravenous | 90 minutes | - | 20.8 ± 3.5 (Tumor-to-Esophagus) | [1] |

| Esophageal Adenocarcinoma Xenografts (ESO51) | Intravenous | 90 minutes | - | 6.1 ± 1.7 (Tumor-to-Esophagus) | [1] |

| Oral Squamous Cell Carcinoma | Topical (Gargle) | - | 2.1 (100 nM) to 3.3 (1000 nM) (Tumor-to-Margin) | - | [5] |

Table 3: Specificity of this compound Uptake

| Experiment | Model | Blocking Agent | Reduction in this compound Uptake | Reference |

| In Vivo Blocking | U87 Xenograft | 50-fold excess Olaparib | 79% | [3] |

| In Vitro Blocking | Esophageal Cancer Cells | Olaparib | 74.9% ± 7.2% to 21.0% ± 20.0% positive cells | [1] |

Subcellular Localization of this compound

A defining characteristic of this compound is its precise subcellular localization. This specificity is fundamental to its utility as a targeted imaging agent.

High-resolution fluorescence microscopy has consistently demonstrated that this compound accumulates within the cell nucleus.[3] Further investigation has revealed a more specific localization to the nucleoli, where it co-localizes with PARP1.[6] This nuclear accumulation is a direct result of this compound binding to PARP1, which is predominantly found in the nucleus and is recruited to sites of DNA damage.[1][7] The co-localization of the this compound signal with anti-PARP1 antibody staining confirms this targeted binding.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline key experimental protocols used to assess the cellular uptake and subcellular localization of this compound.

In Vitro Toxicity Assays

MTT Assay:

-

Seed glioblastoma cells (e.g., U87 or U251) in 96-well plates at a density of 2.5 × 10³ to 5 × 10³ cells/well.

-

After 24 hours of incubation at 37°C, replace the media with fresh media containing varying concentrations of this compound or Olaparib (e.g., 0.03 µM to 100 µM).

-

Incubate the plates for 7 days at 37°C.

-

Aspirate the media and add a 10% MTT solution in media to each well.

-

Incubate for 4 hours at 37°C.

-

Add an equal volume of MTT solubility solution.

-

Measure the absorbance to determine cell viability.[3]

Clonogenic Assay:

-

Seed U87 (5 × 10² cells/well) or U251 (1 × 10³ cells/well) cells in 6-well plates.

-

After 24 hours, replace the media with media containing 10 µM this compound or 10 µM Olaparib.

-

Incubate for 24 hours at 37°C.

-

Wash the cells with phosphate-buffered saline (PBS) and incubate in drug-free complete media for 14 days.

-

Stain the colonies with 0.5% crystal violet for 30 minutes and wash with water.

-

Count the number of surviving colonies.[3]

Fluorescence Microscopy

Confocal Microscopy for Subcellular Localization:

-

Incubate cells with this compound.

-

Fix and permeabilize the cells.

-

Co-stain with a primary antibody against PARP-1/2, followed by a fluorescently labeled secondary antibody.

-

Stain the cell nuclei with a nuclear counterstain (e.g., Hoechst 33342).

-

Image the cells using a confocal microscope to visualize the co-localization of this compound, PARP1, and the nucleus.[6][7]

Flow Cytometry for Uptake Quantification

-

Treat cells with PARP inhibitors or a vehicle control.

-

Incubate the cells with this compound (e.g., 0.2 µM for 15 minutes at 37°C).

-

Allow for the diffusion of unbound compound by incubating in fresh medium for 10 minutes.

-

Trypsinize the cells and analyze them using a flow cytometer to quantify the relative fluorescence signal per cell.[8]

In Vivo Imaging in Animal Models

Subcutaneous Xenograft Model:

-

Implant cancer cells (e.g., U87) subcutaneously into immunocompromised mice.

-

Once tumors reach a suitable size, intravenously inject this compound (e.g., 2.5 mg/kg).

-

For blocking studies, pre-inject a 50-fold excess of olaparib 30 minutes prior to this compound injection.

-

Image the mice at various time points using a fluorescence imaging system (e.g., IVIS spectrum).[3]

Orthotopic Glioblastoma Model:

-

Implant U87 cells into the brains of mice.

-

Inject this compound intravenously.

-

Sacrifice the mice 1 hour post-injection and perform ex vivo imaging of the brains.[3]

Visualizing the Process: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanism of this compound's cellular interactions.

References

- 1. Validation of the use of a fluorescent PARP1 inhibitor for the detection of oral, oropharyngeal and oesophageal epithelial cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Phase I Study of a PARP1-targeted Topical Fluorophore for the Detection of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

PARP1: A Versatile Biomarker for Precision Cancer Imaging

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) has emerged as a critical enzyme in DNA damage repair and a key target in oncology. Its overexpression in various tumor types has positioned it as a promising biomarker for cancer imaging.[1][2][3] This technical guide provides a comprehensive overview of the methodologies and data supporting the use of PARP1-targeted imaging agents, offering insights for researchers, scientists, and drug development professionals. The ability to non-invasively quantify PARP1 expression in vivo holds the potential to revolutionize patient stratification for PARP inhibitor (PARPi) therapy, monitor treatment response, and elucidate resistance mechanisms.[4][5][6]

PARP1 Signaling Pathways in Cancer

PARP1 plays a central role in the cellular response to DNA damage, primarily through its involvement in the base excision repair (BER) pathway. Upon detecting a single-strand DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.

In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (defective homologous recombination), tumor cells become heavily reliant on PARP1-mediated repair for survival. This dependency forms the basis of "synthetic lethality," where inhibiting PARP1 in these cancer cells leads to catastrophic DNA damage and cell death.[7] Beyond DNA repair, PARP1 is also involved in transcriptional regulation, cell death pathways, and inflammatory responses, further highlighting its significance in cancer biology.[8][9]

Quantitative Data on PARP1 Imaging

The development of radiolabeled PARP inhibitors has enabled the in vivo quantification of PARP1 expression using Positron Emission Tomography (PET). Tracers such as [18F]FluorThanatrace ([18F]-FTT) and [18F]-PARPi have shown promise in clinical trials across various cancer types.[4][10] The standardized uptake value (SUV), a semi-quantitative measure of radiotracer accumulation, has been correlated with PARP1 expression levels determined by ex vivo methods.

Preclinical Data Summary

| Tracer | Cancer Model | Key Findings | Reference |

| [18F]-FTT | Breast Cancer Xenografts | High tumor uptake that was blocked by olaparib, validating PARP-1 specificity. | [4] |

| [18F]-FTT | Ovarian Cancer PDX | Demonstrated specificity and utility for quantifying PARPi drug-target engagement. | [11] |

| [18F]-PARPi | Glioblastoma Orthotopic Models | Effective imaging agent in mice. | [10] |

| [125I]-KX1 | Breast Cancer Cell Lines | Specific binding in PARP1-expressing cells, absent in PARP1-KO cells. | [4] |

| PARPi-FL | Oral Squamous Cell Carcinoma | High-contrast imaging for tumor delineation. | [1] |

Clinical Data Summary

| Tracer | Cancer Type | N | Key Findings | Reference |

| [18F]-FTT | Ovarian Cancer | 10 | Wide range of tumor SUVs (2-12) correlating with PARP-1 immunofluorescence (r² = 0.60). | [11][12] |

| [18F]-FTT | Ovarian Cancer | 44 | Positive correlation with PARP-1 expression; reduction in uptake correlated with progression-free survival. | [10] |

| [18F]-FTT | Solid Tumors (various) | 52 | Uptake varied by primary tumor type and was lower in patients with prior PARPi therapy. | [13][14] |

| [18F]-FTT | Prostate Cancer | 9 | Significant variability in uptake (SUVmax range: 2.3–15.4), with higher uptake in patients with HRR mutations. | [15] |

| [18F]-PARPi | Head and Neck Cancer | - | Safe administration; uptake in all [18F]-FDG avid lesions. | [16] |

| [18F]-FTT | Breast Cancer | - | Range of tracer uptake observed independent of breast cancer subtype and BRCA status. | [17] |

Experimental Protocols

Detailed and standardized protocols are crucial for the successful application and interpretation of PARP1 imaging studies. Below are methodologies for key experiments cited in the literature.

PET Imaging with [18F]-FTT

This protocol outlines the general procedure for performing a PET/CT scan using [18F]-FTT to quantify PARP1 expression in tumors.

-

Patient Preparation: Patients are typically advised to fast for at least 4-6 hours prior to the scan. Blood glucose levels may be checked.

-

Radiotracer Administration: A sterile solution of [18F]-FTT is administered intravenously. The exact dose will depend on institutional protocols and scanner specifications.

-

Uptake Period: Following injection, the patient rests for a period of 60 minutes to allow for the radiotracer to distribute and accumulate in tissues.

-

Image Acquisition: The patient is positioned on the PET/CT scanner. A low-dose CT scan is first acquired for attenuation correction and anatomical localization. This is followed by a PET scan over the region of interest, which can be a whole-body scan or focused on a specific area. Dynamic scanning may be performed in some research settings.

-

Image Analysis: The acquired PET images are reconstructed and co-registered with the CT images. Regions of interest (ROIs) are drawn around tumors and other tissues to calculate the Standardized Uptake Value (SUV), most commonly the SUVmax (maximum pixel value in the ROI).

Autoradiography with [125I]-KX1

Autoradiography provides a high-resolution ex vivo assessment of PARP1 expression in tissue sections, often used to validate in vivo PET findings.

-

Tissue Preparation: Fresh frozen tumor tissue is sectioned into thin slices (e.g., 20 µm) using a cryostat and mounted on microscope slides.

-

Radioligand Incubation: The tissue sections are incubated with a solution containing [125I]-KX1 at a specific concentration (e.g., in the low nanomolar range) in a suitable buffer for a defined period (e.g., 60 minutes) at room temperature.

-

Washing: Following incubation, the slides are washed in ice-cold buffer to remove unbound radioligand.

-

Drying and Exposure: The slides are dried, and then apposed to a phosphor imaging screen or autoradiographic film for a period ranging from hours to days, depending on the radioactivity concentration.

-

Imaging and Analysis: The imaging screen is read using a phosphor imager, or the film is developed. The resulting image provides a map of radioligand binding density, which can be quantified and correlated with histology.

Immunohistochemistry (IHC) for PARP1

IHC is a standard pathology technique to visualize the presence and localization of PARP1 protein in tissue sections.

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned (e.g., 4-5 µm) and mounted on slides.

-

Deparaffinization and Rehydration: The slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.[18][19]

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the PARP1 antigen, often using a citrate or EDTA buffer.[19]

-

Blocking: Non-specific antibody binding is blocked by incubating the sections in a blocking solution (e.g., normal serum).[20]

-

Primary Antibody Incubation: The slides are incubated with a primary antibody specific for PARP1 overnight at 4°C or for a shorter period at room temperature.

-

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied. The signal is then visualized using a chromogen (e.g., DAB) that produces a colored precipitate at the site of the antigen.[20]

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and coverslipped.

-

Scoring: The staining intensity and the percentage of positive cells are assessed by a pathologist to generate a semi-quantitative score (e.g., H-score).[21]

References

- 1. biorxiv.org [biorxiv.org]

- 2. Detection and delineation of oral cancer with a PARP1 targeted optical imaging agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Upregulation of Poly (ADP-Ribose) Polymerase-1 (PARP1) in Triple-Negative Breast Cancer and Other Primary Human Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. PARP-1 may be key to effectiveness of PARP inhibitors, and now researchers can image it - ecancer [ecancer.org]

- 7. Molecular Pathways: Targeting PARP in Cancer Treatment [cancer.fr]

- 8. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]

- 9. scholars.uky.edu [scholars.uky.edu]

- 10. iris.uniroma1.it [iris.uniroma1.it]

- 11. A PET imaging agent for evaluating PARP-1 expression in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A PET imaging agent for evaluating ... | Article | H1 Connect [archive.connect.h1.co]

- 13. Baseline PARP-1 PET imaging in patients with advanced solid tumors with DNA damage response mutations | springermedizin.de [springermedizin.de]

- 14. Baseline PARP-1 PET imaging in patients with advanced solid tumors with DNA damage response mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. Advancements in PARP1 Targeted Nuclear Imaging and Theranostic Probes | MDPI [mdpi.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Immunohistochemical expression of PARP-1 in triple-negative endometrial cancer – a comparison of different score systems [termedia.pl]

- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 21. Biological and clinical significance of PARP1 protein expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of PARPi-FL in Glioblastoma Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of fluorescently-labeled poly(ADP-ribose) polymerase inhibitors (PARPi-FL) in glioblastoma (GBM) models. It is designed to be a practical resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows. The information presented is collated from recent preclinical studies and aims to facilitate the design and execution of further research in this promising area of targeted cancer imaging and therapy.

Introduction

Glioblastoma is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. A key challenge in managing GBM is the difficulty in achieving complete surgical resection due to its infiltrative nature. Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme crucial for DNA single-strand break repair. Its overexpression in various cancers, including glioblastoma, coupled with low expression in healthy brain tissue, makes it an attractive target for both therapy and imaging.[1][2][3] Fluorescently-labeled PARP inhibitors, such as this compound, have emerged as promising tools for real-time, intraoperative visualization of tumor margins, potentially enabling more complete and precise tumor resection.[2][3][4] This guide details the preclinical data and methodologies that underpin the development of this compound for glioblastoma imaging.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and its derivatives in glioblastoma models.

Table 1: In Vitro Cytotoxicity of this compound and Olaparib [3]

| Cell Line | Compound | IC50 (μM) |

| U87 MG | This compound | 27.7 ± 1.3 |

| U87 MG | Olaparib | 23.8 ± 1.3 |

| U251 MG | This compound | 8.0 ± 1.2 |

| U251 MG | Olaparib | 5.5 ± 1.2 |

Table 2: In Vivo Biodistribution of PARP Tracers in Glioblastoma Models

| Tracer | Model | Time Post-Injection | Tumor (%ID/g) | Brain (%ID/g) | Muscle (%ID/g) | Tumor-to-Brain Ratio | Reference |

| [18F]this compound | U87 MG Xenograft | 1 h | 0.78 ± 0.1 | - | - | 7-fold (fluorescence), 9-fold (autoradiography) | [5] |

| [18F]PARPi | Subcutaneous Xenograft | 2 h | 1.82 ± 0.21 | 0.04 ± 0.01 | - | ~45.5 | [1] |

| [124I]-I2-PARPi | U251 MG Xenograft | - | 0.43 ± 0.06 | 0.01 ± 0.00 | 0.03 ± 0.01 | ~43 | [6] |

| 18F-PARPi | Orthotopic U251 Xenograft | - | 2.2 | - | - | 700:1 (autoradiography) | [7] |

%ID/g: Percentage of Injected Dose per gram of tissue.

Table 3: Pharmacokinetic Properties of this compound [3]

| Parameter | Value |

| Blood Half-life (t1/2) | 24.5 min (weighted) |

| Alpha Half-life | 1.2 min |

| Beta Half-life | 88.2 min |

| LogPCHI | 2.9 |

Signaling Pathways and Mechanisms

The efficacy of this compound as an imaging agent is predicated on the biological role of PARP1 in the DNA damage response. The following diagram illustrates the PARP1 signaling pathway and the mechanism of action of PARP inhibitors.

Caption: PARP1 activation at sites of DNA single-strand breaks and subsequent inhibition by this compound, leading to synthetic lethality.

Experimental Workflows and Protocols

A systematic preclinical evaluation is crucial to validate the potential of this compound for clinical translation. The following diagram outlines a typical experimental workflow.

Caption: A generalized workflow for the preclinical assessment of this compound in glioblastoma models.

Detailed Experimental Protocols

In Vitro Cell Viability and Toxicity Assays

a. MTT Assay [3]

-

Cell Seeding: Plate human glioblastoma cell lines (e.g., U87 MG, U251 MG) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound or a reference compound like Olaparib (e.g., 30 nM to 0.1 mM) for 7 days.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of surviving cells relative to untreated controls and determine the IC50 values.

b. Clonogenic Assay [8]

-

Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.

-

Treatment: After 24 hours, treat the cells with the desired concentration of this compound or Olaparib (e.g., 10 µM) for 24 hours.

-

Recovery: Replace the drug-containing medium with fresh, drug-free medium and incubate for 10-14 days to allow for colony formation.

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.

In Vivo Biodistribution and Pharmacokinetic Studies

a. Animal Models [3]

-

Use athymic nude mice for establishing subcutaneous or orthotopic glioblastoma xenografts.

-

For subcutaneous models, inject 5-10 million U87 MG or U251 MG cells in a mixture of media and Matrigel into the flank of the mice.

-

For orthotopic models, stereotactically inject a smaller number of cells (e.g., 100,000) into the striatum of the mouse brain.

b. Biodistribution Study [1][5][6]

-

Tracer Injection: Intravenously inject the this compound tracer (radiolabeled or fluorescent) into tumor-bearing mice.

-

Tissue Collection: At predetermined time points (e.g., 1, 2, 4, 24 hours post-injection), euthanize the mice and collect major organs and tissues (tumor, brain, muscle, liver, kidneys, etc.).

-

Measurement:

-

For radiolabeled tracers, weigh the tissues and measure the radioactivity using a gamma counter.

-

For fluorescent tracers, measure the fluorescence intensity of tissue homogenates or use ex vivo imaging.

-

-

Data Calculation: Express the uptake as the percentage of the injected dose per gram of tissue (%ID/g).

c. Pharmacokinetics [3]

-

Blood Sampling: After intravenous injection of this compound, collect blood samples from the tail vein or via cardiac puncture at various time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

-

Plasma Isolation: Separate the plasma from the blood samples by centrifugation.

-

Quantification: Determine the concentration of this compound in the plasma using HPLC.

-

Half-life Calculation: Calculate the blood half-life of the compound using appropriate pharmacokinetic models.

In Vivo Imaging

a. Fluorescence Imaging [3][5]

-

Animal Preparation: Anesthetize the tumor-bearing mouse.

-

Tracer Administration: Inject this compound intravenously.

-

Imaging: Acquire whole-body fluorescence images at different time points using an in vivo imaging system (e.g., IVIS Spectrum). For orthotopic models, the skull may need to be thinned or a cranial window implanted for better signal detection.

-

Image Analysis: Quantify the fluorescence intensity in the tumor and other regions of interest.

b. Positron Emission Tomography (PET) Imaging [1][5]

-

Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., [18F]this compound).

-

Tracer Injection: Inject the radiotracer into the anesthetized, tumor-bearing mouse.

-

Imaging: Perform dynamic or static PET scans, often in conjunction with a CT scan for anatomical reference (PET/CT).

-

Image Reconstruction and Analysis: Reconstruct the PET images and quantify the tracer uptake in the tumor and other tissues, often expressed as Standardized Uptake Values (SUV).

Immunohistochemistry and Autoradiography

a. Immunohistochemistry (IHC) for PARP1 Expression [5]

-

Tissue Preparation: Euthanize mice and perfuse with saline followed by 4% paraformaldehyde. Harvest and embed the tumor and brain tissues in paraffin.

-

Sectioning: Cut thin sections (e.g., 5 µm) of the tissues and mount them on slides.

-

Staining:

-

Deparaffinize and rehydrate the sections.

-

Perform antigen retrieval.

-

Block endogenous peroxidase activity.

-

Incubate with a primary antibody against PARP1.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate to develop the color.

-

Counterstain with hematoxylin.

-

-

Imaging and Analysis: Image the slides with a microscope and quantify the PARP1-positive area.

-

Tracer Injection and Tissue Collection: Inject the radiolabeled PARPi tracer and collect tissues as for the biodistribution study.

-

Tissue Sectioning: Freeze the tissues and cut thin sections using a cryostat.

-

Exposure: Expose the tissue sections to a phosphor imaging plate or autoradiographic film for a specific duration.

-

Imaging: Scan the plate or film to visualize the distribution of the radiotracer within the tissue.

-

Correlation with Histology: Stain the same or adjacent tissue sections with H&E to correlate the tracer uptake with the tumor morphology.

Conclusion

The preclinical data strongly support the potential of this compound as a highly specific and effective agent for the intraoperative imaging of glioblastoma. Its ability to selectively accumulate in PARP1-overexpressing tumor cells while clearing rapidly from surrounding healthy brain tissue provides a high signal-to-noise ratio, which is critical for precise tumor delineation. The methodologies outlined in this guide provide a robust framework for the continued preclinical development and validation of this compound and other targeted fluorescent probes. Further studies, including those in more advanced, genetically engineered mouse models of glioblastoma, will be crucial for a successful clinical translation that could ultimately improve surgical outcomes for patients with this devastating disease.

References

- 1. Non-invasive PET Imaging of PARP1 Expression in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - a Fluorescent PARP1 Inhibitor for Glioblastoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound--a fluorescent PARP1 inhibitor for glioblastoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual-Modality Optical/PET Imaging of PARP1 in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioiodinated PARP1 tracers for glioblastoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to PARPi-FL for Oral Cancer Detection: Foundational Research and Clinical Application

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The early and accurate detection of oral squamous cell carcinoma (OSCC) is paramount for improving patient prognosis and reducing the morbidity associated with surgical interventions[1][2]. Current diagnostic standards, relying on visual inspection and biopsy, are prone to sampling errors and lack molecular specificity[3][4][5]. This has spurred the development of targeted molecular imaging agents to enhance diagnostic accuracy.

One of the most promising targets is Poly(ADP-ribose) Polymerase 1 (PARP1), a key enzyme in the DNA damage response pathway[3][6][7][8]. PARP1 is significantly overexpressed in various malignancies, including OSCC, when compared to normal tissues, making it an ideal biomarker for cancer detection[3][6][8]. PARPi-FL, a fluorescently-labeled small-molecule inhibitor of PARP1, has emerged as a powerful tool for this purpose[2][9]. It is a cell- and tissue-permeable agent that can be applied topically, binding with high specificity to PARP1 in the nucleus of cancer cells to provide real-time, high-contrast optical imaging[1][3][6].

This technical guide provides an in-depth overview of the foundational research on this compound, summarizing key quantitative data, detailing experimental protocols from seminal studies, and illustrating the underlying mechanisms and workflows.

Core Principles and Mechanism of Action

This compound is structurally analogous to the FDA-approved PARP inhibitor olaparib, conjugated to the fluorophore BODIPY-FL[10][11]. Its mechanism of action is based on its high affinity and specific binding to the catalytic domain of the PARP1 enzyme. Due to the significant overexpression of PARP1 in OSCC cells relative to healthy oral mucosa, topical application of this compound leads to a high concentration of the fluorescent probe within the nuclei of malignant cells[1][3][6]. This differential accumulation generates a strong fluorescent contrast, enabling clear delineation of tumor tissue from the surrounding healthy margin[4][6]. A critical feature of this compound is that it does not intercalate with DNA, a safety advantage for in vivo applications[1][6].

Quantitative Data Summary

Foundational research has provided key quantitative metrics validating the efficacy of this compound. These include its inhibitory potency, performance in preclinical models, and contrast ratios achieved in a first-in-human clinical trial.

| Parameter | Value | Context | Source |

| In Vitro Potency | |||

| IC₅₀ | 12.2 nM | Half-maximal inhibitory concentration against PARP1 enzyme. | [10] |

| Preclinical Imaging | |||

| Tissue Penetration | > 250 µm | Depth of penetration into tumor tissue after topical application. | [10] |

| Tumor-to-Tissue Ratios | > 3 | In orthotopic OSCC mouse models (vs. muscle, trachea, tongue). | [10] |

| Clinical Trial (Phase I) | |||

| Sensitivity & Specificity | > 95% | For differentiating tumor vs. normal tissue in fresh human biopsies. | [1][6] |

| Mean Tumor-to-Margin Ratio (100 nM) | 2.1 | Post-wash fluorescence contrast in patients (n=3). | [3][6] |

| Mean Tumor-to-Margin Ratio (250 nM) | 2.1 | Post-wash fluorescence contrast in patients (n=3). | [3][6] |

| Mean Tumor-to-Margin Ratio (500 nM) | 2.8 | Post-wash fluorescence contrast in patients (n=3). | [3][6] |

| Mean Tumor-to-Margin Ratio (1000 nM) | 3.3 | Post-wash fluorescence contrast in patients (n=3). | [3][6] |

| Ex Vivo Cellular Uptake | |||

| Tumor Nuclei Uptake | 45.14% | Percentage of cancer cell nuclei with this compound signal. | [3] |

| Normal Tissue Nuclei Uptake | 3.89% | Percentage of normal cell nuclei with this compound signal. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of this research. The following protocols are summarized from key foundational studies.

Synthesis of this compound

The synthesis of the this compound imaging agent was conducted as previously described[8].

-

Conjugation: The green fluorescent dye BODIPY-FL NHS-ester is conjugated to the PARP inhibitor scaffold, 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one.

-

Purification: The product is purified using preparative High-Performance Liquid Chromatography (HPLC).

-

Verification: The identity and purity (>97%) of this compound are confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS)[8].

Clinical Protocol for Topical Application and Imaging (Phase I)

The first-in-human study (NCT03085147) established a safe and effective protocol for in vivo imaging[3][4][6][12].

-

Patient Cohorts: Twelve patients with histologically confirmed OSCC were enrolled in a dose-escalation study with four concentration levels: 100 nM, 250 nM, 500 nM, and 1000 nM (3 patients per cohort)[3][6].

-

Baseline Measurements: Fluorescence measurements of the lesion and surrounding mucosa, along with patient vitals, were taken before administration[4][6].

-

Administration: Patients gargled 15 mL of the designated this compound solution for 60 seconds[3][4][6].

-

Imaging (Pre-Wash): The tumor area and margin were imaged using a fluorescence imaging system (e.g., Quest Spectrum) with an optimized LED-filter system[6].

-

Clearing: Patients then gargled a clearing solution for 60 seconds to remove unbound agent and reduce background signal[3][4][6].

-

Imaging (Post-Wash): Final fluorescence measurements were taken.

-

Analysis: Regions of interest (ROIs) were placed on the tumor and adjacent normal tissue to quantify fluorescence intensity and calculate the tumor-to-margin ratio (TMR)[3].

Ex Vivo Biopsy Staining and Confocal Microscopy

To confirm the cellular specificity of this compound, an optimized staining protocol for fresh human biopsies was developed[1]. This method preserves the tissue for subsequent standard pathological analysis.

-

Tissue Preparation: Freshly excised human oral cancer biopsies are used immediately[1].

-

Staining: Samples are incubated in a this compound solution (e.g., 50-250 nM in 30% PEG300/PBS) for 5 minutes[1].

-

Washing: To remove non-specific binding, samples are washed for 10 minutes in a clearing solution (e.g., 30% PEG300/PBS)[1].

-

Counterstaining: Tissues are transferred to a solution containing a nuclear counterstain like Hoechst 33342 to visualize all cell nuclei[1].

-

Imaging: High-resolution images are acquired using a tabletop confocal microscope to assess the subcellular localization of the this compound signal[1][6].

-

Validation: Adjacent tissue sections are processed for standard hematoxylin and eosin (H&E) and PARP1 immunohistochemistry (IHC) staining to confirm pathology and target expression[1].

Conclusion and Future Directions

The foundational research on this compound has established it as a safe, rapid, and highly specific imaging agent for the detection of oral cancer[3][4][6]. The "swish and spit" topical application method is non-invasive and ideally suited for a point-of-care setting, potentially enabling earlier diagnosis and more precise surgical guidance[2][6]. The quantitative data from preclinical and Phase I clinical studies robustly support its efficacy, demonstrating high tumor-to-margin contrast and excellent sensitivity and specificity[1][6].